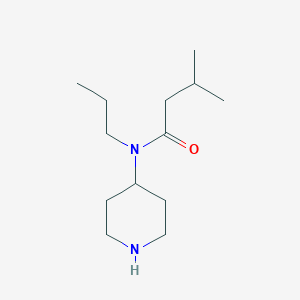

3-Methyl-N-(piperidin-4-YL)-N-propylbutanamide

Beschreibung

3-Methyl-N-(piperidin-4-yl)-N-propylbutanamide is a tertiary amide featuring a piperidin-4-yl group and a propyl chain attached to a branched butanamide backbone. This compound has drawn attention in medicinal chemistry due to its structural hybrid of a flexible aliphatic chain and a rigid piperidine ring, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. However, commercial availability of this compound has been discontinued as of 2025, as indicated by supplier listings . Limited peer-reviewed data directly addressing its synthesis, biological activity, or applications are available in the provided evidence, necessitating comparative analysis with structurally or functionally related compounds.

Eigenschaften

Molekularformel |

C13H26N2O |

|---|---|

Molekulargewicht |

226.36 g/mol |

IUPAC-Name |

3-methyl-N-piperidin-4-yl-N-propylbutanamide |

InChI |

InChI=1S/C13H26N2O/c1-4-9-15(13(16)10-11(2)3)12-5-7-14-8-6-12/h11-12,14H,4-10H2,1-3H3 |

InChI-Schlüssel |

JBYLZJQIZZTUQY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN(C1CCNCC1)C(=O)CC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(piperidin-4-YL)-N-propylbutanamide typically involves the reaction of 3-methylbutanoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with propylamine to form the final product.

Industrial Production Methods

On an industrial scale, the production of 3-Methyl-N-(piperidin-4-YL)-N-propylbutanamide can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-N-(piperidin-4-YL)-N-propylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

3-Methyl-N-(piperidin-4-YL)-N-propylbutanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Methyl-N-(piperidin-4-YL)-N-propylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

To contextualize 3-Methyl-N-(piperidin-4-yl)-N-propylbutanamide, we compare it with two piperidine-containing compounds, DMPI and CDFII , which have documented roles as antimicrobial synergists . A summary of key differences is provided in Table 1.

Table 1: Comparative Analysis of Piperidine-Containing Compounds

Key Observations:

This may explain its absence in antimicrobial synergy studies, where aromatic stacking interactions are critical .

Pharmacological Potential: DMPI and CDFII enhance carbapenem efficacy against methicillin-resistant S. aureus (MRSA) by mechanisms possibly involving disruption of bacterial efflux pumps or biofilm formation . The target compound’s amide group could confer metabolic stability, but its aliphatic structure may limit target engagement compared to indole derivatives.

Synthetic Accessibility : The discontinued status of 3-Methyl-N-(piperidin-4-yl)-N-propylbutanamide contrasts with the continued research interest in DMPI/CDFII, suggesting challenges in scalability, cost, or efficacy for the former.

Biologische Aktivität

3-Methyl-N-(piperidin-4-YL)-N-propylbutanamide, often referred to as a piperidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its effects on cellular processes, particularly in the context of inflammation and cancer.

Chemical Structure

The molecular structure of 3-Methyl-N-(piperidin-4-YL)-N-propylbutanamide can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 222.33 g/mol

Research indicates that compounds similar to 3-Methyl-N-(piperidin-4-YL)-N-propylbutanamide may interact with various biological targets, including receptors and enzymes involved in inflammatory pathways. Specifically, studies have focused on the inhibition of the NLRP3 inflammasome, a critical component of the innate immune response associated with several inflammatory diseases.

Key Findings:

- Inflammasome Inhibition : The compound exhibits potential as an NLRP3 inflammasome inhibitor, which could lead to reduced production of pro-inflammatory cytokines such as IL-1β. This inhibition mechanism is crucial for managing conditions like arthritis and other inflammatory disorders .

- Cytotoxic Effects : Similar piperidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that 3-Methyl-N-(piperidin-4-YL)-N-propylbutanamide may possess anti-cancer properties by inducing apoptosis or inhibiting cell proliferation .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 3-Methyl-N-(piperidin-4-YL)-N-propylbutanamide:

- Cell Viability Assays : The compound was tested against several cancer cell lines, including colon cancer (HT29) and lung fibroblast cells. Results indicated a selective cytotoxicity towards cancer cells, with an effective dose (ED) observed around 115 nM for HT29 cells .

| Cell Line | ED50 (nM) | Effect |

|---|---|---|

| HT29 (Colon) | 115 | Induces mitotic arrest |

| Normal Lung | >200 | Minimal effect |

Case Studies

- Case Study on Inflammation : A study focusing on the effects of piperidine derivatives revealed that administration significantly reduced markers of inflammation in animal models, correlating with decreased IL-1β levels.

- Cancer Therapy : Another case highlighted the use of piperidine-based compounds in combination therapies for colon cancer, where they enhanced the efficacy of traditional chemotherapeutics by sensitizing tumor cells to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.